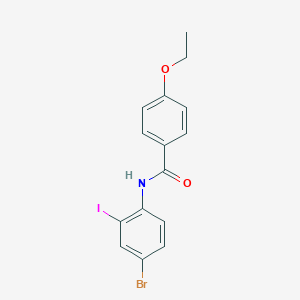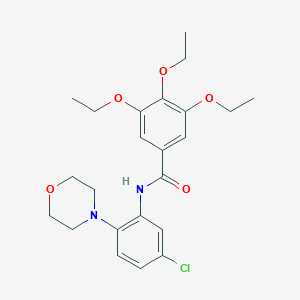![molecular formula C23H32ClN3O3 B283284 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE](/img/structure/B283284.png)
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a dimethylaminoethylamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The dimethylaminoethylamino moiety is then added via a nucleophilic substitution reaction. The final step involves the acylation of the intermediate compound with N-(2-phenylethyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide
- 2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-CHLORO-4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYL)-2-ETHOXYPHENOXY]-N~1~-PHENETHYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H32ClN3O3 |
|---|---|
Peso molecular |
434 g/mol |
Nombre IUPAC |
2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H32ClN3O3/c1-4-29-21-14-19(16-25-12-13-27(2)3)20(24)15-22(21)30-17-23(28)26-11-10-18-8-6-5-7-9-18/h5-9,14-15,25H,4,10-13,16-17H2,1-3H3,(H,26,28) |
Clave InChI |
XMPCJPNGSCUWRL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
